1-{4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone
CAS No.:
Cat. No.: VC13459252
Molecular Formula: C18H25ClN2O
Molecular Weight: 320.9 g/mol
* For research use only. Not for human or veterinary use.
![1-{4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone -](/images/structure/VC13459252.png)
Specification
Molecular Formula | C18H25ClN2O |
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Molecular Weight | 320.9 g/mol |
IUPAC Name | 1-[4-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-2-chloroethanone |
Standard InChI | InChI=1S/C18H25ClN2O/c19-12-18(22)20-10-8-16(9-11-20)14-21(17-6-7-17)13-15-4-2-1-3-5-15/h1-5,16-17H,6-14H2 |
Standard InChI Key | VESXTERQZHEWRT-UHFFFAOYSA-N |
SMILES | C1CC1N(CC2CCN(CC2)C(=O)CCl)CC3=CC=CC=C3 |
Canonical SMILES | C1CC1N(CC2CCN(CC2)C(=O)CCl)CC3=CC=CC=C3 |
Introduction
Chemical Identification and Structural Features
The compound’s IUPAC name, 1-[4-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-2-chloroethanone, reflects its intricate architecture . Key structural components include:
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Piperidine ring: A six-membered nitrogen-containing heterocycle that serves as the structural backbone.
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Benzyl-cyclopropyl-amino-methyl substituent: A branched side chain featuring a benzyl group (aromatic ring), a cyclopropane ring (three-membered cycloalkane), and a methylene bridge connecting the amino group to the piperidine core.
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Chloro-ethanone group: A ketone functional group with a chlorine atom at the α-position, enhancing electrophilicity and reactivity .
Table 1: Physicochemical Properties
The cyclopropane ring introduces steric strain, which may influence conformational flexibility and interactions with biological targets . The chloro-ethanone group is a reactive handle for further chemical modifications, such as nucleophilic substitutions or reductions .
Parameter | Optimal Condition | Rationale |
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Solvent | Dichloromethane or THF | Polar aprotic solvents enhance reactivity |
Temperature | 0–5°C (ice bath) | Minimizes side reactions |
Stoichiometry | 1.2 eq. chloroacetyl chloride | Ensures complete acylation |
Workup | Aqueous NaHCO₃ wash | Removes excess acid and byproducts |
Yield optimization remains challenging due to steric hindrance from the cyclopropane ring, necessitating precise stoichiometric control .
Chemical Reactivity and Functional Group Transformations
The compound’s reactivity is governed by its functional groups:
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Chloro-ethanone: Undergoes nucleophilic substitution (e.g., with amines or thiols) or reduction to ethanol derivatives .
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Piperidine nitrogen: Participates in acid-base reactions, forming salts with carboxylic acids or sulfonic acids .
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Benzyl-cyclopropyl-amino group: The cyclopropane ring may engage in ring-opening reactions under strong acidic or oxidative conditions, while the benzyl group facilitates π-π interactions in biological systems .
Stability Considerations
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Thermal stability: Preliminary data on analogous compounds suggest decomposition above 150°C .
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Photodegradation: The chloro-ethanone group is susceptible to UV-induced cleavage, necessitating storage in amber containers.
Parameter | Prediction | Basis |
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Oral bioavailability | ~40% (moderate) | Moderate LogP and molecular weight |
Plasma protein binding | ~85% | Aromatic benzyl group |
Metabolic clearance | Hepatic (CYP3A4-mediated oxidation) | Piperidine N-dealkylation |
Applications in Drug Discovery and Development
Lead Optimization
The compound serves as a versatile scaffold for generating analogs with improved target affinity or pharmacokinetic properties. Example modifications include:
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Chloro replacement: Substituting chlorine with fluorine to enhance metabolic stability .
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Cyclopropane ring expansion: Replacing cyclopropane with cyclohexane to reduce steric strain .
Targeted Therapeutics
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